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Compound of Interest

Compound Name: Direct black 166

Cat. No.: B13793532

Introduction

Direct Black 166 (C.I. 30026) is a trisazo dye used extensively in the textile industry for dyeing
cellulose fibers and in other applications such as leather coloring.[1] As a complex aromatic
compound, its structural integrity and purity are paramount for consistent performance and
safety. Spectroscopic techniques are indispensable for the detailed characterization of its
molecular structure. This technical guide provides an in-depth overview of the application of
UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance
(NMR) spectroscopy for the analysis of Direct Black 166, complete with experimental
protocols and data interpretation guidelines for researchers and scientists.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for analyzing compounds with chromophores and
extensive conjugation, such as the azo linkages and aromatic systems in Direct Black 166. It
provides quantitative information about the electronic transitions within the molecule, which are
responsible for its color.

Experimental Protocol

e Solvent Selection: Choose a spectral grade solvent in which the dye is soluble and that does
not absorb in the region of interest (e.g., distilled water, methanol, ethanol).[2]
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o Sample Preparation: Prepare a stock solution of Direct Black 166 of a known concentration
(e.g., 100 mg/L). From this, prepare a dilute solution (e.g., 5 x 10~> M) to ensure the
absorbance falls within the linear range of the spectrophotometer (typically < 1.0 AU).[2][3]

 Instrumentation: Use a double-beam UV-Vis spectrophotometer.[2]
e Measurement:

o Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline
spectrum.

o Rinse and fill the cuvette with the dye solution.

o Scan the sample across a wavelength range of 250-700 nm to capture all relevant
electronic transitions.[2][3]

Data Presentation & Interpretation

The UV-Vis spectrum of an azo dye typically exhibits strong absorption bands in the visible
region, corresponding to 1t — 1t* transitions of the conjugated azo system, and in the UV region,
from 1T - 11* transitions of the aromatic rings. The wavelength of maximum absorbance (Amax)
is a key characteristic.

Table 1: Representative UV-Vis Absorption Data for a Trisazo Dye

Wavelength of o .
. . Molar Absorptivity Associated
Spectral Region Maximum

(€) (L mol—* cm™?) Transition
Absorbance (Amax)

11— TT* (Aromatic
uv ~280 nm ~15,000 .
Rings)

o - 11* (AZ0
Visible ~550 - 600 nm ~40,000 )
Conjugated System)
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Caption: Workflow for UV-Vis spectroscopic analysis.
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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. For Direct Black 166, this technique can confirm the
presence of key structural components like azo bonds, sulfonate groups, amine groups, and
aromatic rings.

Experimental Protocol
The solid nature of Direct Black 166 allows for several sample preparation methods.
o KBr Pellet Method:

o Grinding: Finely grind 1-2 mg of the dye sample with 100-200 mg of dry, IR-grade
potassium bromide (KBr) using an agate mortar and pestle.[4]

o Pelletizing: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to
form a thin, transparent pellet.[4]

o Analysis: Place the pellet in the FTIR sample holder and collect the spectrum, typically in
the 4000—400 cm~! range.[5]

o Attenuated Total Reflectance (ATR) Method:

o

Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4]

o Sample Application: Place a small amount of the powdered dye directly onto the ATR
crystal.[6]

o Contact: Apply pressure using the anvil to ensure good contact between the sample and
the crystal.[4]

o Analysis: Collect the spectrum directly. A background scan of the clean, empty crystal
should be performed first.[7]

Data Presentation & Interpretation
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The FTIR spectrum provides a "fingerprint" of the molecule. Specific absorption bands
correspond to the vibrational frequencies of different functional groups.

Table 2: Key FTIR Vibrational Frequencies for Direct Black 166

Wavenumber (cm~?) Functional Group Vibrational Mode

3400 - 3300 N-H (Amine/Amide) Stretching

3100 - 3000 Aromatic C-H Stretching

~1620 - 1580 N=N (Azo) Stretching

~1600, ~1475 Aromatic C=C Ring Stretching

~1200, ~1040 S=0 (Sulfonate, SO3™) Asymmetric & Symmetric
Stretching

880 - 800 Aromatic C-H Out-of-plane Bending
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Caption: Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical
environment of hydrogen (*H NMR) and carbon (:33C NMR) atoms. For a complex structure like
Direct Black 166, NMR is crucial for unambiguous structural elucidation.

Experimental Protocol
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e Solvent Selection: The dye must be dissolved in a deuterated solvent. Due to the polar
sulfonate groups, Dimethyl sulfoxide-de (DMSO-de) is often a suitable choice.[8]

e Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.5-0.7 mL of the
deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal resolution, which is critical for complex aromatic compounds.[9]

e Measurement:
o Acquire a standard *H NMR spectrum.
o Acquire a proton-decoupled 13C NMR spectrum.

o For complete assignment, advanced 2D NMR experiments like HSQC (Heteronuclear
Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may
be necessary to correlate proton and carbon signals.[9]

Data Presentation & Interpretation

1H and 13C NMR spectra of sulfonated aromatic dyes can be complex. Chemical shifts are
influenced by the electron-withdrawing and donating nature of the various substituents on the
aromatic rings.

e 1H NMR: Protons on the aromatic rings will appear in the downfield region (typically 7.0-8.5
ppm).[9] The specific chemical shift and splitting pattern (multiplicity) of each proton signal
depends on its neighboring protons and the electronic environment.

e 13C NMR: Aromatic carbons resonate between 110-160 ppm.[10] Carbons bonded to
nitrogen (C-N) or sulfonate groups (C-SOs) will be shifted further downfield.[9]

Table 3: Representative NMR Chemical Shift Data for Direct Black 166
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Chemical Shift () Range

Nucleus Structural Assignment
(ppm)

H 7.0-85 Aromatic Protons (Ar-H)

H ~10.0 Amide Proton (-NH-C=0)

13C 110 - 150 Aromatic Carbons (Ar-C)
Aromatic Carbons attached to

13C 150 - 160
N or O

13C ~165 Amide Carbonyl Carbon (C=0)
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Caption: Workflow for NMR spectroscopic analysis.
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Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true analytical power comes from
integrating the data from UV-Vis, FTIR, and NMR spectroscopy. This correlative approach
allows for a comprehensive and confident characterization of the Direct Black 166 molecule.

// Nodes for techniques UV_Vis [label="UV-Vis Spectroscopy", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; FTIR [label="FTIR Spectroscopy", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#34A853",
fontcolor="#FFFFFF"];

// Node for the final result Structure [label="Complete Molecular\nStructure & Purity\nof Direct
Black 166", shape=Dbox, fillcolor="#FBBCO05", fontcolor="#202124", width=2.5];

// Edges connecting techniques to their contribution UV_Vis -> Structure [label="Identifies
Conjugated System\n(Chromophore, Amax)"]; FTIR -> Structure [label="Confirms Functional
Groups\n(N=N, SOs~, N-H)"]; NMR -> Structure [label="Determines Atomic Connectivity\n(C-H
Framework)"]; } /dot

Caption: Integrated approach for dye characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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